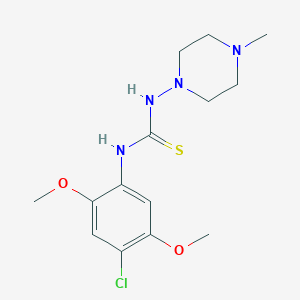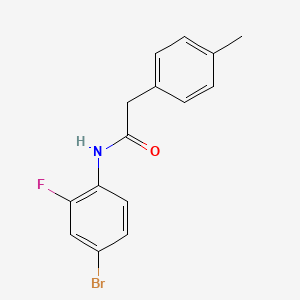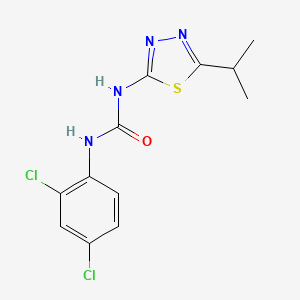![molecular formula C12H11ClN2O3 B5794666 N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)
N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in the 1980s and was initially developed as a potential analgesic. However, due to its potent cannabinoid activity, CP-47,497 has since been investigated for its potential as a treatment for a range of medical conditions.
作用機序
CP-47,497 exerts its effects through the activation of CB1 and CB2 receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors leads to a range of physiological effects, including the modulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including the modulation of pain, inflammation, and immune function. This compound has been shown to be a potent analgesic, with studies suggesting that it may be effective in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain. CP-47,497 has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been shown to have immunomodulatory effects, with studies suggesting that it may be effective in the treatment of autoimmune diseases such as multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of CP-47,497 for lab experiments is its potent cannabinoid activity, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. Additionally, CP-47,497 is relatively stable and easy to synthesize, making it a convenient compound for use in laboratory experiments. However, one limitation of CP-47,497 is its potent activity, which can make it difficult to study the effects of cannabinoid receptor activation at lower doses.
将来の方向性
There are a number of potential future directions for research on CP-47,497. One area of interest is the potential use of this compound in the treatment of pain and inflammation, particularly in the context of chronic pain conditions. Additionally, there is interest in exploring the immunomodulatory effects of CP-47,497, particularly in the context of autoimmune diseases. Finally, there is interest in developing novel compounds based on the structure of CP-47,497 that may have improved pharmacological properties and therapeutic potential.
合成法
CP-47,497 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-pyrrolidinecarboxylic acid to form the intermediate 2-chloro-5-(2-pyrrolidinyl)benzoic acid. This intermediate is then reacted with acetic anhydride to form the final product, N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide.
科学的研究の応用
CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to be a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and immune function.
特性
IUPAC Name |
N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7(16)14-10-6-8(2-3-9(10)13)15-11(17)4-5-12(15)18/h2-3,6H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSXOVIJPQDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)CCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)


![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)

